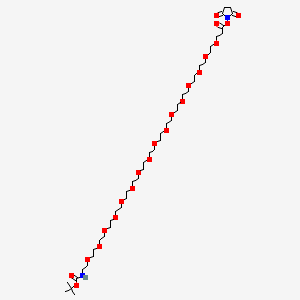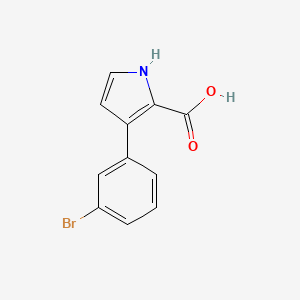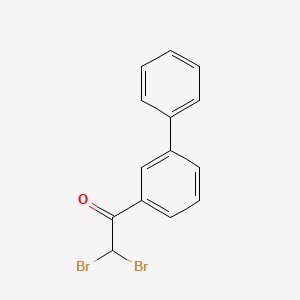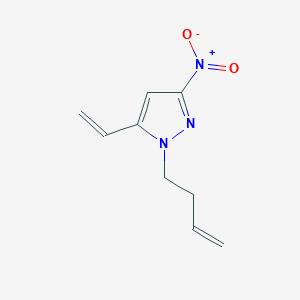
t-Boc-N-amido-PEG16-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-amido-PEG16-NHS ester is a high-purity, bifunctional polyethylene glycol (PEG) linker. It contains a tertiary-butoxycarbonyl (t-Boc) protected amine group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in the synthesis of bioconjugates, such as antibody-drug conjugates, PEGylated proteins, and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-NHS ester typically involves the reaction of a PEG chain with a t-Boc-protected amine and an NHS ester. The t-Boc group is introduced to protect the amine group during the reaction, which can later be removed under mild acidic conditions to reveal the free amine .
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The compound is synthesized in bulk quantities, with multi-specification options available for academic research and industrial production.
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in aqueous media or organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Deprotection Reactions: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is a stable amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is the free amine after the removal of the t-Boc group.
Scientific Research Applications
t-Boc-N-amido-PEG16-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a versatile linker in the synthesis of bioconjugates
Biology: Employed in the PEGylation of proteins to enhance their solubility and stability.
Medicine: Utilized in the development of antibody-drug conjugates and drug delivery systems
Industry: Applied in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
t-Boc-N-amido-PEG16-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group of target molecules, forming a covalent bond. The t-Boc group protects the amine during the reaction and can be removed under mild acidic conditions to reveal the free amine . This mechanism allows for controlled conjugation and deprotection of amine-bearing molecules .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG11-amine: Contains an amino group and a t-Boc-protected amino group.
t-Boc-N-amido-PEG16-acid: Contains a terminal carboxylic acid and a t-Boc-protected amino group.
Uniqueness
t-Boc-N-amido-PEG16-NHS ester is unique due to its bifunctional nature, containing both an NHS ester and a t-Boc-protected amine group. This allows for controlled conjugation and deprotection, making it a versatile linker in various bioconjugation applications .
Properties
Molecular Formula |
C44H82N2O22 |
|---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50) |
InChI Key |
YSSJBYKQUSTHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















